molecular formula C₂₅H₂₉NO₆ B1139738 Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside CAS No. 60920-72-1

Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside

Cat. No. B1139738
CAS RN: 60920-72-1
M. Wt: 439.5
InChI Key:
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Description

Synthesis Analysis

The synthesis of related glycosides typically involves selective glycosylation strategies and protection-deprotection sequences to introduce various functional groups. A study by Madaj et al. (2004) outlines the synthesis of cis-(1→3)-glycosides of allyl 2-acetamido-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside via oxidation, showcasing the complexity of synthetic routes needed for such structures. Additionally, Crich et al. (2009) demonstrated the preparation of dimethylthexylsilyl 2-acetamido-3-O-allyl-2-deoxy-6-O-(4-methoxybenzyl)-β-D-glucopyranoside, indicating the versatility in synthetic methods for similar compounds (Madaj, Jankowska, & Wiśniewski, 2004); (Crich, Li, & Jayalath, 2009).

Molecular Structure Analysis

The molecular structure of similar glycosides has been elucidated using techniques such as NMR spectroscopy and X-ray crystallography. For instance, the crystal structure of p-methoxyphenyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside reveals intricate details about the spatial arrangement of atoms within the molecule, highlighting the significance of structural analysis in understanding the chemical behavior of these compounds (Analytical Sciences: X-ray Structure Analysis Online, 2006).

Chemical Reactions and Properties

The reactivity of benzylidene acetal derivatives, which are structurally related to the molecule of interest, underscores the chemical versatility of these compounds. For example, Hanessian (2003) discussed the halogenation and oxidation reactions of benzylidene acetals, offering insights into the chemical transformations possible with such structures (Hanessian, 2003).

Physical Properties Analysis

The physical properties, including solubility, melting points, and crystal structure, of compounds similar to benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-α-D-glucopyranoside, are crucial for understanding their behavior in different environments. Brito-Arias et al. (2009) explored the crystal structure of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose, shedding light on the physical characteristics of these molecules (Brito-Arias, Beltrán-Magaña, Acosta-Santamaría, Galcera, & Molins, 2009).

Chemical Properties Analysis

Understanding the chemical properties, such as reactivity with different reagents, stability under various conditions, and interaction with other molecules, is essential. The synthesis and properties of alkoxyethyl 2-acetamido-2-deoxy-α-D-glucopyranoside by Ji et al. (2017) provide valuable information on the surfactant properties of sugar-based surfactants, which could offer insights into the chemical behavior of related compounds (Ji, Shen, Chen, Zhang, & Wu, 2017).

Scientific Research Applications

Synthesis Techniques and Intermediates

This compound is utilized as a key intermediate in the synthesis of cis-(1→3)-glycosides, demonstrating its versatility in forming glycosidic bonds essential for constructing complex carbohydrate structures. The procedures emphasize the importance of protecting group strategies and the selective manipulation of functional groups for achieving desired glycosylation outcomes (Madaj et al., 2004). Furthermore, it plays a significant role in the synthesis and conformational analysis of bacterial spore peptidoglycan repeating units, underlining its utility in microbiology and antibiotic research (Keglević et al., 2003).

Glycosidation Side Products

Investigations into the side products of glycosidation with selected 2-acetamido-2-deoxy-D-glucopyranosides reveal the complexity of synthetic carbohydrate chemistry. Identifying and understanding these side products is crucial for refining synthetic methods and improving yield and purity of the desired glycosides (Madaj et al., 2002).

Oligosaccharide Synthesis

The compound is foundational in the synthesis of oligosaccharides, such as those related to the HNK-1 antigen, showcasing its significance in developing molecules with potential biological and therapeutic applications. The stepwise synthesis of such complex structures from monosaccharide precursors highlights the intricate nature of carbohydrate synthesis and the potential for creating bioactive compounds (Sukhova et al., 2007).

Advanced Glycosylation Strategies

In advanced glycosylation strategies, the compound serves as a critical starting material or intermediate for the assembly of diverse oligosaccharide architectures. This includes the synthesis of conjugation-ready disaccharides and the exploration of new methodologies for efficient oligosaccharide construction, underscoring its utility in the development of vaccines and glycoconjugate therapeutics (Hou & Kováč, 2011).

Future Directions

Given its antimicrobial capabilities, this compound holds immense promise for future research, particularly in the field of bacterial infections . It could potentially be used to develop new treatments for a variety of bacterial diseases.

properties

IUPAC Name

N-[(4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO6/c1-3-14-28-23-21(26-17(2)27)25(29-15-18-10-6-4-7-11-18)31-20-16-30-24(32-22(20)23)19-12-8-5-9-13-19/h3-13,20-25H,1,14-16H2,2H3,(H,26,27)/t20-,21-,22-,23-,24?,25+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZVLJDUAASSUFR-WYXLOIEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OCC4=CC=CC=C4)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OCC4=CC=CC=C4)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-acetamido-3-O-allyl-4,6-O-benzylidene-2-deoxy-a-D-glucopyranoside

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